molecular formula C6H7FN2O2S B167851 2-Amino-5-fluorobenzenesulfonamide CAS No. 1992-90-1

2-Amino-5-fluorobenzenesulfonamide

Cat. No.: B167851
CAS No.: 1992-90-1
M. Wt: 190.2 g/mol
InChI Key: YKQPZGMHAXHTJQ-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H7FN2O2S. It is a derivative of benzenesulfonamide, where the amino group is positioned at the second carbon and the fluorine atom at the fifth carbon of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

2-Amino-5-fluorobenzenesulfonamide has diverse applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

2-Amino-5-fluorobenzenesulfonamide is a type of sulfonamide drug . The primary targets of sulfonamides are anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and replication .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway of DNA synthesis in bacteria . This disruption affects the downstream effects of DNA replication, transcription, and protein synthesis, ultimately leading to the death of the bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication . This leads to a decrease in the number of bacteria, helping to control and eliminate bacterial infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-fluorobenzenesulfonamide typically involves the reduction of 5-fluoro-2-nitrobenzenesulfonamide. One common method includes the following steps :

    Starting Material: 5-fluoro-2-nitrobenzenesulfonamide.

    Reagents: Tin(II) chloride dihydrate and absolute ethanol.

    Reaction Conditions: The reaction mixture is heated to reflux for 1.2 hours.

    Isolation: The product is isolated by removing the solvent under reduced pressure, followed by extraction with ethyl acetate and neutralization with sodium bicarbonate.

This method yields this compound as a white solid with a high yield of 96%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can form azo compounds through diazotization and coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzenesulfonamides.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluorobenzenesulfonamide
  • 2-Amino-6-fluorobenzenesulfonamide
  • 2-Amino-5-chlorobenzenesulfonamide

Comparison

2-Amino-5-fluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-amino-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQPZGMHAXHTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626045
Record name 2-Amino-5-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1992-90-1
Record name 2-Amino-5-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After suspending 7-fluoro-2H,4H-benzo[e]1,2,4-thiadiazine-1,1,3-trione (3.00 g, 13.9 mmol) in 50% sulfuric acid (90 mL), the mixture was stirred at 130° C. for 1 hour. The reaction mixture was cooled in an ice bath while adding 40% aqueous sodium hydroxide for neutralization. The aqueous solution was concentrated under reduced pressure to 200 mL, and the precipitate was filtered out. It was then suspended in ethyl acetate (100 mL), and the insoluble portion was filtered out. The filtrate was concentrated under reduced pressure and dried to obtain 2-amino-5-fluorobenzenesulfonamide.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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